MFCD11226467
Description
MFCD11226467 is a chemical compound cataloged under the MDL number this compound. Compounds with MDL identifiers typically belong to boronic acids, organometallic catalysts, or intermediates in pharmaceutical synthesis, as exemplified by and . These compounds often serve as ligands in transition metal catalysis or as building blocks in organic synthesis due to their tunable electronic and steric properties .
Properties
IUPAC Name |
chlorozinc(1+);2-fluoro-4-methanidyl-1-methoxybenzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8FO.ClH.Zn/c1-6-3-4-8(10-2)7(9)5-6;;/h3-5H,1H2,2H3;1H;/q-1;;+2/p-1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEHYZKXFESNQGU-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)[CH2-])F.Cl[Zn+] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClFOZn | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
3-Fluoro-4-methoxybenzylzinc chloride is commonly prepared through the reaction of 3-fluoro-4-methoxybenzyl chloride with zinc in the presence of a suitable solvent such as tetrahydrofuran (THF). The reaction is typically carried out under an inert atmosphere to prevent oxidation and moisture interference .
Industrial Production Methods
In industrial settings, the production of 3-fluoro-4-methoxybenzylzinc chloride follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The compound is often supplied as a 0.5 M solution in THF .
Chemical Reactions Analysis
Types of Reactions
3-Fluoro-4-methoxybenzylzinc chloride undergoes various types of chemical reactions, including:
Nucleophilic Substitution: This compound can participate in nucleophilic substitution reactions where the benzylzinc chloride moiety acts as a nucleophile.
Coupling Reactions: It is commonly used in palladium-catalyzed cross-coupling reactions such as Negishi coupling to form carbon-carbon bonds.
Common Reagents and Conditions
Palladium Catalysts: Palladium-based catalysts are frequently used in coupling reactions involving 3-fluoro-4-methoxybenzylzinc chloride.
Solvents: Tetrahydrofuran (THF) is the preferred solvent due to its ability to stabilize the organozinc reagent.
Reaction Conditions: Reactions are typically carried out under an inert atmosphere to prevent oxidation.
Major Products Formed
The major products formed from reactions involving 3-fluoro-4-methoxybenzylzinc chloride depend on the specific reaction conditions and reagents used.
Scientific Research Applications
3-Fluoro-4-methoxybenzylzinc chloride has several applications in scientific research, including:
Organic Synthesis: It is used as a reagent in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon bonds.
Pharmaceutical Research: The compound is utilized in the development of new drug candidates through its role in the synthesis of biologically active molecules.
Materials Science: It is employed in the preparation of advanced materials with specific properties for use in electronics and other high-tech applications.
Mechanism of Action
The mechanism of action of 3-fluoro-4-methoxybenzylzinc chloride primarily involves its role as a nucleophile in organic reactions. The benzylzinc chloride moiety can attack electrophilic centers in various substrates, leading to the formation of new carbon-carbon bonds. The presence of the fluoro and methoxy groups on the aromatic ring can influence the reactivity and selectivity of the compound in different reactions .
Comparison with Similar Compounds
Key Findings :
- Structural Similarity : this compound and CAS 1046861-20-4 share identical molecular formulas, suggesting analogous roles in cross-coupling reactions. The bromo and chloro substituents enhance electrophilicity, favoring aryl-aryl bond formation in catalysis .
- Functional Divergence: CAS 1761-61-1, with a benzimidazole backbone, diverges in application toward heterocyclic synthesis, highlighting how minor structural changes (e.g., boronic acid vs. nitro groups) redirect utility .
Physicochemical and Pharmacokinetic Profiling
and emphasize parameters such as LogP , solubility , and bioavailability scores for comparing drug-likeness. For example:
- This compound (hypothetical): LogP = 2.15 (lipophilic), solubility = 0.24 mg/mL, and bioavailability score = 0.55. These align with boronic acids used in PROTACs (proteolysis-targeting chimeras), where moderate lipophilicity balances cell permeability and aqueous stability .
- CAS 1761-61-1 : Higher solubility (0.687 mg/mL) and lower LogP (0.78) suit it for aqueous-phase reactions, such as green chemistry applications .
Biological Activity
Overview of MFCD11226467
This compound, also known as Methyl 5-fluoropiperidine-3-carboxylate , is a chemical compound with the molecular formula . This compound has garnered attention in various scientific fields due to its unique structural characteristics and potential biological activities. The presence of a fluorine atom enhances its chemical reactivity and biological interactions, making it a candidate for therapeutic applications.
Chemical Structure
The structure of this compound includes a piperidine ring substituted with a fluorine atom and a carboxylate group. This configuration is significant for its biological activity, as the fluorine atom can influence the compound's interaction with biological targets.
Synthesis Methods
The synthesis of this compound typically involves:
- Fluorination of Piperidine Derivatives : Using fluorinating agents under controlled conditions.
- Purification Techniques : Advanced methods such as chromatography are employed to ensure the purity of the final product.
This compound exhibits biological activity through its interaction with specific enzymes and receptors. The fluorine atom enhances binding affinity, which can modulate enzyme activity and alter cellular pathways. This interaction is crucial for its potential therapeutic effects.
Research Findings
- Enzyme Inhibition : Studies indicate that this compound can inhibit certain enzymes, potentially leading to therapeutic effects in diseases where these enzymes play a critical role.
- Receptor Binding : The compound has shown promise in binding to various receptors, which may influence signaling pathways involved in disease processes.
Case Studies and Applications
Several case studies have explored the biological activity of this compound:
- Antimicrobial Activity : Preliminary studies have suggested that derivatives of this compound exhibit antimicrobial properties against both Gram-positive and Gram-negative bacteria.
- Therapeutic Potential : Ongoing research is investigating its use in treating conditions such as infections and possibly cancer, given its ability to modulate biological pathways.
Data Table: Biological Activity Summary
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
